Coproporphyrin I tetramethyl ester
Overview
Description
Coproporphyrin I tetramethyl ester is a synthetic porphyrin compound with the chemical formula C40H46N4O8 and a molecular weight of 710.82 g/mol . It is a derivative of coproporphyrin I, which is a naturally occurring porphyrin involved in the biosynthesis of heme. This compound is characterized by its tetramethyl ester functional groups, which enhance its solubility and stability in organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
Coproporphyrin I tetramethyl ester can be synthesized through the esterification of coproporphyrin I. The process typically involves the reaction of coproporphyrin I with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The esterification reaction is typically conducted in large reactors, and the product is purified using industrial-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Coproporphyrin I tetramethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state porphyrins.
Reduction: It can be reduced to form lower oxidation state porphyrins.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state porphyrins.
Reduction: Lower oxidation state porphyrins.
Substitution: Porphyrin derivatives with substituted ester groups.
Scientific Research Applications
Coproporphyrin I tetramethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various porphyrin derivatives and metalloporphyrins.
Biology: The compound is used in studies related to heme biosynthesis and porphyrin metabolism.
Industry: The compound is used in the manufacturing of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of coproporphyrin I tetramethyl ester involves its interaction with various molecular targets and pathways:
Heme Biosynthesis: The compound participates in the heme biosynthetic pathway by acting as a precursor to heme.
Photodynamic Therapy: In photodynamic therapy, the compound generates reactive oxygen species upon exposure to light, leading to the destruction of targeted cells.
Protective Mechanism: In certain bacteria, the compound is methylated as a protective mechanism against adverse conditions.
Comparison with Similar Compounds
Similar Compounds
Coproporphyrin III tetramethyl ester: Similar in structure but differs in the arrangement of methyl and propionate groups.
Protoporphyrin IX dimethyl ester: Another porphyrin derivative with different ester groups.
Zinc Coproporphyrin I tetraethyl ester: A metalloporphyrin with zinc as the central metal ion.
Uniqueness
Coproporphyrin I tetramethyl ester is unique due to its specific ester functional groups, which enhance its solubility and stability. This makes it particularly useful in various applications, including photodynamic therapy and as a precursor for other porphyrin derivatives .
Properties
IUPAC Name |
methyl 3-[7,12,17-tris(3-methoxy-3-oxopropyl)-3,8,13,18-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H46N4O8/c1-21-25(9-13-37(45)49-5)33-18-30-23(3)27(11-15-39(47)51-7)35(43-30)20-32-24(4)28(12-16-40(48)52-8)36(44-32)19-31-22(2)26(10-14-38(46)50-6)34(42-31)17-29(21)41-33/h17-20,41-42H,9-16H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNJUBKEECHMKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CCC(=O)OC)C)C(=C4C)CCC(=O)OC)C(=C3C)CCC(=O)OC)CCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H46N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40889396 | |
Record name | 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetramethyl-, 2,7,12,17-tetramethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40889396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
710.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | Coproporphyrin I tetramethyl ester | |
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CAS No. |
25767-20-8 | |
Record name | Coproporphyrin I tetramethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025767208 | |
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Record name | Coproporphyrin I tetramethyl ester | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89196 | |
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Record name | 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetramethyl-, 2,7,12,17-tetramethyl ester | |
Source | EPA Chemicals under the TSCA | |
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Record name | 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetramethyl-, 2,7,12,17-tetramethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40889396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetramethyl 3,8,13,18-tetramethyl-21H,23H-porphine-2,7,12,17-tetrapropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.943 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What spectroscopic techniques are useful for studying Coproporphyrin I Tetramethyl Ester?
A1: Several spectroscopic methods have proven valuable in analyzing this compound.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides detailed information about the structure of the molecule. For instance, ¹³C NMR has been successfully employed to fully assign the carbon atoms in the tetramethyl esters of all four coproporphyrin type-isomers. [] This method is also helpful in understanding the behavior of the molecule in solution, particularly in the presence of acids. []
- UV-Vis Absorption and Fluorescence Spectroscopy: These techniques are particularly useful for studying this compound due to its strong absorption and fluorescence properties. Researchers utilize these methods for quantitative analysis of the compound, relying on established extinction coefficients and understanding the influence of factors like isomeric form on these properties. []
- Polarization-Sensitive Coherent Anti-Stokes Raman Scattering (PS CARS) Spectroscopy: This advanced technique offers insights into the vibrational modes of this compound, particularly when combined with resonance enhancement using specific electronic transitions (e.g., the Qx band). This method has been crucial in revealing structural differences among various porphyrins, including this compound, based on their unique spectral signatures. []
Q2: How does the structure of this compound influence its spectral properties?
A2: The specific arrangement of substituents on the porphyrin ring system significantly impacts the spectral features of this compound.
- β-Substitution Pattern: Research comparing this compound with other porphyrins like Octaethylporphine (OEP) and Mesoporphyrin IX Dimethyl Ester (MP-IX-DME) reveals that variations in the β-substitution pattern lead to distinct differences in their PS CARS spectra. [] This highlights the sensitivity of this spectroscopic technique to subtle structural changes within the porphyrin family.
- Qx Band Resonance Enhancement: A notable observation across OEP, this compound, and MP-IX-DME is the strong resonance enhancement of totally symmetric vibrational modes under Qx band excitation. [] This characteristic distinguishes these free-base porphyrins from metalloporphyrins, suggesting a potential spectroscopic marker for differentiating between these classes of compounds.
Q3: Are there alternative synthetic routes to this compound?
A3: Yes, a more efficient synthesis of this compound utilizes 5-bromo-3,4'-diethyl-3',4,5'-trimethylpyrromethene perbromide (4a) as a starting material. [] This method, employing formic acid as the reaction medium, results in a significantly improved yield (50-60%) compared to traditional syntheses using 5-bromo-5'-bromomethylpyrromethene hydrobromides. [] Interestingly, this approach can also yield Aetiobiliverdin-IVγ (7a) as a byproduct, offering a potential pathway for the simultaneous synthesis of both porphyrin and bile pigment compounds. []
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